匹克沙蒽

概述

描述

Pixantrone is an experimental antineoplastic (anti-cancer) drug, an analogue of mitoxantrone with fewer toxic effects on cardiac tissue . It is used to treat patients with relapsed or refractory aggressive Non-Hodgkin B-cell Lymphomas (NHL) .

Molecular Structure Analysis

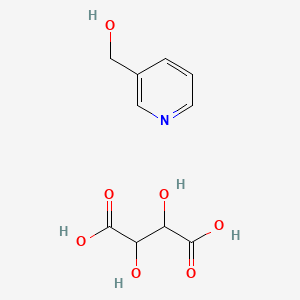

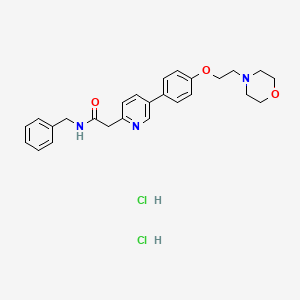

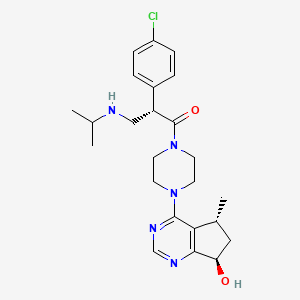

Pixantrone is an aza-anthracenedione and DNA intercalator . It has a unique chemical structure and pharmacologic properties distinguishing it from anthracyclines and anthracenediones . The molecular mechanism of action involves intercalation into the double helix, followed by a significant compaction of the DNA molecule due to partial neutralization of the phosphate backbone .Chemical Reactions Analysis

Pixantrone is known to intercalate the DNA double helix . It acts as a topoisomerase II inhibitor . The unique chemical structure of pixantrone results in a different mechanism of action compared with anthracycline doxorubicin and anthracenedione mitoxantrone .Physical And Chemical Properties Analysis

Pixantrone has a molecular weight of 325.365 g/mol . It appears as a blue solid . The chemical formula is C17H19N5O2 .作用机制

Target of Action

Pixantrone primarily targets DNA and the enzyme topoisomerase II . Topoisomerase II is a crucial enzyme that controls the topological states of DNA during transcription, facilitating processes such as replication, transcription, and chromosome segregation .

Mode of Action

Pixantrone acts as a DNA intercalator and a topoisomerase II poison . As a DNA intercalator, it inserts itself between the base pairs of the DNA helix, causing distortions in the DNA structure . As a topoisomerase II poison, it stabilizes the transient protein-DNA complexes (cleavage complexes) that are intermediates in the enzyme’s catalytic cycle . This stabilization leads to the formation of double-strand breaks in the DNA .

Biochemical Pathways

The primary biochemical pathway affected by pixantrone involves the DNA damage response . The double-strand breaks induced by pixantrone can lead to cell cycle arrest and ultimately apoptosis, or programmed cell death . This is particularly effective in rapidly dividing cells, such as cancer cells.

Pharmacokinetics

Pixantrone has a biological half-life of 9.5–17.5 hours . It is primarily excreted through the fecal route, with renal excretion accounting for 4–9% . The volume of distribution is 9.7-29.7 L/kg . These properties influence the drug’s bioavailability and duration of action in the body.

Result of Action

The primary result of pixantrone’s action is the induction of cell death in cancer cells . By causing DNA damage and disrupting normal cell division, pixantrone can effectively kill cancer cells, particularly those that are rapidly dividing . This makes it an effective treatment for certain types of aggressive non-Hodgkin’s lymphoma .

Action Environment

The efficacy and stability of pixantrone can be influenced by various environmental factors. For instance, the presence of other drugs can impact pixantrone’s effectiveness. In particular, formaldehyde-releasing drugs can enhance the formation of pixantrone-DNA adducts, potentially enhancing its anti-cancer effects . .

实验室实验的优点和局限性

Pixantrone has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. It also has less cardiotoxicity than other anthracyclines, which makes it a safer option for in vivo studies. However, pixantrone is not widely available and can be expensive, which may limit its use in some lab experiments.

未来方向

There are several future directions for the development of pixantrone. One direction is the evaluation of pixantrone in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is the development of pixantrone analogues with improved pharmacokinetic and pharmacodynamic properties. Additionally, the use of pixantrone in combination with targeted therapies, such as monoclonal antibodies, is an area of active research. Finally, the development of pixantrone for the treatment of other cancer types, such as breast cancer and lung cancer, is an area of future investigation.

科学研究应用

非霍奇金淋巴瘤的治疗

匹克沙蒽是一种全新的氮杂蒽醌类药物,被批准作为单药治疗复发或难治性侵袭性弥漫性B细胞非霍奇金淋巴瘤(NHL),这是一个治疗起来非常困难的患者群体 . 它具有独特的化学结构和药理特性,使其有别于蒽环类药物和蒽醌类药物 .

独特的行动方式

匹克沙蒽通过形成拓扑异构酶II-DNA切割复合物后产生瞬时双链断裂来催化DNA的拓扑变化 . 这种独特的行动方式使其有别于其他用于治疗NHL的药物。

心脏耐受性

临床前证据表明,与其他药物如阿霉素和米托蒽醌相比,匹克沙蒽具有更好的心脏耐受性 . 这使其成为有心脏毒性风险患者的安全选择。

联合治疗

目前正在研究匹克沙蒽与其他药物(包括几种靶向治疗药物)联合治疗 . 这些研究的最终目标是在接受大量预治疗的患者中提高生存率。

多重复发或难治性侵袭性B细胞非霍奇金淋巴瘤的治疗

匹克沙蒽在II期和III期临床试验中作为单药和联合治疗多重复发或难治性侵袭性B细胞非霍奇金淋巴瘤的成人患者中显示出令人鼓舞的疗效和可控的毒性 .

最小化的心脏毒性

匹克沙蒽在结构上与蒽环类药物和蒽醌类药物相关,但经过改造以最大程度地减少心脏毒性,同时保持疗效 . 这使其成为接受过多次化疗的患者的合适选择。

未来的潜在应用

虽然需要进一步的前瞻性研究才能确定匹克沙蒽作为标准挽救治疗,但它已获得欧盟批准作为单药治疗多重复发或难治性侵袭性B细胞非霍奇金淋巴瘤的成人患者 . 这表明匹克沙蒽在治疗侵袭性NHL中的未来潜在用途。

药物设计中的应用

静电势和ALIE数据揭示了匹克沙蒽的电荷分布和反应性模式 . 这些发现对于调整匹克沙蒽在药物设计中的应用和优化其药学特性至关重要 .

安全和危害

属性

IUPAC Name |

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24/h1-3,6,9,21-22H,4-5,7-8,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZPMAYDXJQYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162744 | |

| Record name | Pixantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pixantrone is an aza-anthracenedione which acts as a DNA intercalator. By intercalating between DNA, with modest affinity, it stimulates DNA cleavage by topoisomerase II. (Pixantrone acts as a poison to topoisomerase II by stabilizing protein-DNA complexes which are usually transient, giving rise to double stranded DNA breaks.) However, pixantrone is believed to have additional mechanisms of action as its potency does not correlate to the degree of double stranded DNA breaks observed. It has been postulated that this second mechanism may be pixantrone-DNA adduct formation. [1] It is important to note that the formation of a pixtantrone-DNA adduct requires pixantrone activation by formaldehyde. Formadehyde may be generated in vitro by hydrogen peroxide, and is derived by various sources in biological systems. It is present in low levels as a result of normal metabolism, and may be present in elevated levels in some haematolgical malignancies. [1] The formation of pixantrone-DNA adducts is thus feasible, and it is believed that a long pixantrone-DNA adduct half life has the potential to maximize DNA damage. It may do so by enhancing the disruption of DNA replication and transcription, and potentially by encourage apoptosis. [1] In explanation of pixantrones lack of cardiotoxicity, it has been elucidated that pixantrone is structurally similar to mitoxantrone; however, instead of a 5,8-dihydroxyphenyl ring (thought to be responsible for cardiotoxicity) it has a nitrogen heteroatom. This nitrogen heteroatom helps to create additional hydrogen bonding sites amd increases pixantrone interaction with DNA and topoisomerase II. [2] Pixantrone's lack of a hydroquinone is believed to render it resistant to one electron reduction. In contrast, doxorubicin - which contains a hydroquinone - experiences one electron redox cycling and ROS formation via NADH dehydrogenase. [3] Pixantrone also does not bind iron, and thus does not produce ROS by redox cycling between oxidative states of iron, as other anthracyclines do. [2] The first line agent doxorubicin is cardiotoxic, in part, due to its ability to redox activate the superoxide anion and hydrogen peroxide, and form a long-lived secondary alcohol metabolite: doxorubicinol. [3] Clearance of doxorubicin from myocardial tissue is incomplete, and it can be found months or years after the last administration. [3] In doxorubicin treated ex vivo cardiac strips, pixantrone formed an N-dealkylated product that inhibited metabolism of residual doxorubicin into doxorubicinol. Additionally, in ex vivo human myocardial strips (doxorubicin naive, and doxorubicin pretreated) pixantrone showed high cardiac uptake without formation of superoxide anion or hydrogen peroxide. Pixantrones lack of cardiotoxicity is thus attributed to its redox inactivity and inhibition of doxorubicinol formation. [3] | |

| Record name | Pixantrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

144510-96-3, 144675-97-8 | |

| Record name | Pixantrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144510-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pixantrone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144510963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pixantrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pixantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144675-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIXANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5SXN2KNMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

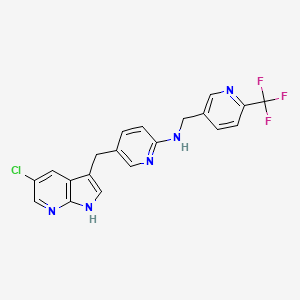

![N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride](/img/structure/B1662792.png)